Triphenylstannane;hydrochloride
Description
Triphenylstannane hydrochloride (C₁₈H₁₇ClSn) is an organotin compound characterized by a central tin atom bonded to three phenyl groups and a hydrochloride moiety. Organotin compounds like this are notable for their applications in catalysis, polymer stabilization, and organic synthesis due to their unique Lewis acidity and redox properties . Unlike organic hydrochlorides (e.g., pharmaceutical salts), triphenylstannane hydrochloride exhibits hybrid organic-inorganic behavior, with the tin center enabling coordination chemistry and catalytic activity. However, its toxicity and environmental persistence necessitate careful handling .
Properties
Molecular Formula |
C18H17ClSn |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
triphenylstannane;hydrochloride |
InChI |
InChI=1S/3C6H5.ClH.Sn.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;; |
InChI Key |
ZDYYCRIXXMWWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Triphenylstannane;hydrochloride is typically prepared by treating triphenyltin chloride with lithium aluminium hydride . The reaction conditions involve the reduction of triphenyltin chloride in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere . Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Triphenylstannane;hydrochloride undergoes various types of chemical reactions, including:
Radical Reactions: It is used in free radical hydrostannylations of olefins and the reduction of α, β-unsaturated ketones and esters.
Substitution: It can participate in substitution reactions where the triphenylstannyl group is transferred to other substrates.
Common reagents and conditions used in these reactions include AIBN as a radical initiator and organic solvents like benzene and THF . Major products formed from these reactions depend on the specific substrates and conditions but often include reduced or substituted organic compounds.
Scientific Research Applications
Triphenylstannane;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which triphenylstannane;hydrochloride exerts its effects involves the transfer of hydrogen atoms to substrates via a radical chain mechanism . This reactivity exploits the relatively good stability of the triphenylstannyl radical (Ph₃Sn·), which facilitates the generation of radicals or the cleavage of carbon-oxygen bonds .
Comparison with Similar Compounds
Research Findings and Challenges
- Toxicity: Organotin compounds like triphenylstannane hydrochloride bioaccumulate and disrupt endocrine systems, necessitating alternatives in green chemistry .
- Reactivity : Exhibits superior catalytic efficiency in cross-coupling reactions compared to palladium or nickel complexes but requires inert conditions .
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